molecular formula C16H18N8O2S B13995392 n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine CAS No. 17051-80-8

n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B13995392
CAS No.: 17051-80-8
M. Wt: 386.4 g/mol
InChI Key: ALKZXFMOUFAICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine is a complex organic molecule that features a triazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. The subsequent steps involve the introduction of the sulfonyl and aminophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine: undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The sulfonyl and aminophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro-substituted triazines, reduced amines, and substituted sulfonyl derivatives.

Scientific Research Applications

n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The sulfonyl and aminophenyl groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

Uniqueness

What sets n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

17051-80-8

Molecular Formula

C16H18N8O2S

Molecular Weight

386.4 g/mol

IUPAC Name

2-N-[[4-(4-aminophenyl)sulfonylanilino]methyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C16H18N8O2S/c17-10-1-5-12(6-2-10)27(25,26)13-7-3-11(4-8-13)20-9-21-16-23-14(18)22-15(19)24-16/h1-8,20H,9,17H2,(H5,18,19,21,22,23,24)

InChI Key

ALKZXFMOUFAICT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCNC3=NC(=NC(=N3)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.